Sporeamicin B

Description

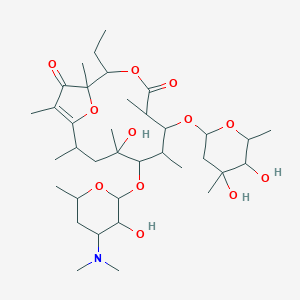

Structure

2D Structure

Properties

CAS No. |

143313-36-4 |

|---|---|

Molecular Formula |

C36H61NO12 |

Molecular Weight |

699.9 g/mol |

IUPAC Name |

6-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |

InChI |

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-35(9,43)31(48-33-26(38)23(37(11)12)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-34(8,42)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,38,40,42-43H,13-16H2,1-12H3 |

InChI Key |

COGYQPKBENVFFL-UHFFFAOYSA-N |

SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Canonical SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Synonyms |

sporeamicin B |

Origin of Product |

United States |

Producing Organisms and Cultivation Methodologies

Isolation and Taxonomy of Sporeamicin B Producing Microorganisms

The antibiotic, referred to in key literature as L53-18A, is produced by the actinomycete strain L53-18. google.com This strain was originally isolated from a farm soil sample in Kagoshima-ken, Japan. google.com Through detailed analysis of its morphological, cultural, and physiological properties, the strain was identified as belonging to the genus Saccharopolyspora. google.com

The genus Saccharopolyspora comprises aerobic, Gram-positive, non-motile actinobacteria. researchgate.netnih.gov These microorganisms are widely distributed in both terrestrial and marine environments and are recognized as a significant source of novel bioactive compounds, including important antibiotics like erythromycin (B1671065). nih.goveaspublisher.com The L53-18 strain is specifically named Saccharopolyspora sp. L53-18 and has been deposited at the Fermentation Research Institute, Agency of Industrial Science and Technology, Japan, under the accession number FERM BP-2231. google.com

Characterization of Saccharopolyspora sp. L53-18 involves observing its growth and morphology on various standard culture media. google.com On inorganic salts starch agar, the strain develops aerial mycelium and exhibits specific growth characteristics that distinguish it from other species. google.com General characterization for this genus also includes physiological tests, such as the ability to grow within specific temperature and pH ranges, and tolerance to varying salt concentrations. easpublisher.com

For long-term and stable preservation of the strain, standard laboratory practices for actinomycetes are employed. A common and effective method is the creation of glycerol stocks. This involves growing the culture in a suitable liquid medium, then suspending the cell culture in a sterile glycerol solution (e.g., 20% glycerol) and storing it at ultra-low temperatures, typically -80°C. researchgate.net This process minimizes metabolic activity and prevents genetic degradation, ensuring the strain's viability and antibiotic-producing capabilities are maintained for future use. researchgate.net

Fermentation Strategies for Optimized this compound Production

The biosynthesis of secondary metabolites like this compound is highly dependent on the nutritional and physical environment of the fermentation process. ijcmas.com Optimization of these factors is crucial for achieving high yields suitable for industrial production.

The composition of the culture medium is a critical factor influencing microbial growth and antibiotic synthesis. ijbiotech.com Designing a suitable fermentation medium is essential for the mass production of secondary metabolites. ijcmas.com Media for Saccharopolyspora typically contain a combination of carbon sources, nitrogen sources, and inorganic salts.

Commonly used components include:

Carbon Sources : Glucose, corn starch, glycerol, and soybean oil are frequently used to provide the necessary carbon for energy and biosynthesis. frontiersin.orgnih.gov

Nitrogen Sources : Soybean meal, yeast extract, and ammonium sulfate serve as essential nitrogen sources for the production of amino acids and proteins. frontiersin.orgnih.gov

Inorganic Salts : Minerals like calcium carbonate (CaCO₃) and potassium phosphates (K₂HPO₄) are included to maintain pH and provide essential ions. frontiersin.orgnih.gov

Optimization of the medium is often achieved through systematic approaches. The one-factor-at-a-time (OFAT) method involves varying a single component while keeping others constant to determine its individual effect. nih.gov More advanced statistical methods like Response Surface Methodology (RSM) allow for the simultaneous evaluation of multiple factors and their interactions, leading to a more robust and efficient optimization process. mdpi.com

Table 1: Example Media Compositions for Saccharopolyspora and Related Actinomycete Fermentation

| Component Type | Ingredient | Concentration (g/L) | Reference |

|---|---|---|---|

| Carbon Source | Cornstarch | 40 | frontiersin.org |

| Soybean Oil | 10 | frontiersin.org | |

| Dextrin | 30 | frontiersin.org | |

| Glucose | 40 | nih.gov | |

| Nitrogen Source | Soybean Flour | 30 | frontiersin.org |

| Ammonium Sulfate | 2 | frontiersin.org | |

| Hot-pressed Soybean Flour | 25 | nih.gov |

Beyond media composition, the physical parameters within a bioreactor must be precisely controlled to maximize antibiotic production. Fermentation is typically conducted using an aerated submerged culturing procedure, which is advantageous for industrial-scale operations. google.com

Key process parameters include:

Temperature : Optimal growth and production for Saccharopolyspora species usually occur between 28°C and 33°C. ijbiotech.comfrontiersin.org

pH : The initial pH of the culture medium is typically set between 6.5 and 7.2. ijbiotech.comfrontiersin.orgnih.gov Maintaining pH is critical as metabolic activity can cause significant shifts that may inhibit production.

Agitation : Mechanical agitation, often in the range of 200-250 rpm in lab-scale flasks, is necessary to ensure homogeneity of nutrients and microorganisms. frontiersin.org In large bioreactors, impeller design and speed are critical for mixing. nih.gov

Aeration and Dissolved Oxygen (DO) : As an aerobic organism, Saccharopolyspora requires a consistent supply of oxygen. researchgate.net Dissolved oxygen is a key parameter, and maintaining a sufficient oxygen transfer rate (OTR) is essential for cell metabolism and antibiotic synthesis. nih.govnih.gov

Table 2: Typical Bioreactor Parameters for Antibiotic Production | Parameter | Typical Range / Value | Significance | Reference | | :--- | :--- | :--- | | Temperature | 28 - 33 °C | Affects enzyme activity and microbial growth rate. | ijbiotech.comfrontiersin.org | | Initial pH | 6.5 - 7.2 | Influences nutrient uptake and enzyme stability. | nih.gov | | Agitation Speed | 220 - 250 rpm (shake flask) | Ensures proper mixing of nutrients and oxygen. | frontiersin.orgnih.gov | | Fermentation Time | 7 - 11 days | Duration required to reach maximum product titer. | ijbiotech.comfrontiersin.org | | Inoculum Size | 5% (v/v) | Affects the length of the lag phase and final biomass. | ijbiotech.comnih.gov |

Translating a successful laboratory-scale fermentation process (e.g., 10-50 L) to an industrial scale (e.g., >10,000 L) is a significant challenge. nih.govnih.gov Poor fermentation performance at a large scale is a primary risk, as factors that are easily controlled in the lab become complex in large vessels. nih.gov

Key considerations for scale-up include:

Maintaining Geometric Similarity : To the extent possible, the geometry and configuration of the lab-scale and production-scale fermenters should be similar.

Oxygen Transfer : The oxygen transfer rate (OTR) is one of the most critical scale-up parameters. As bioreactor volume increases, it becomes progressively harder to maintain the same power input per unit volume and achieve adequate oxygen dissolution to meet the culture's oxygen uptake rate (OUR). nih.gov

Mixing and Homogeneity : Large industrial bioreactors can develop gradients in temperature, pH, and nutrient concentration. researchgate.net This lack of a homogenous environment can stress the microorganisms and reduce productivity. nih.gov

Heat Removal : Fermentation is an exothermic process, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult. Efficient cooling systems are essential to maintain the optimal temperature.

Sterilization : While lab media can be autoclaved, large volumes of media are typically sterilized in-situ with steam, which can lead to chemical changes in media components and affect performance.

The scale-up process is often conducted in stages, moving from the lab to a pilot-scale plant (e.g., 100–10,000 L) to validate the process and identify potential issues before committing to full-scale manufacturing. nih.gov

Advanced Isolation and Purification Techniques for Sporeamicin B

Extraction Methodologies from Fermentation Broth

The initial recovery of macrolide antibiotics from the aqueous fermentation medium is a crucial step that concentrates the target compound and removes a significant portion of impurities. column-chromatography.com This is typically achieved through liquid-liquid extraction or solid-phase adsorption techniques.

Solvent Extraction Approaches (e.g., chloroform (B151607) extraction)

Solvent extraction is a widely employed method for recovering macrolide antibiotics from fermentation broth. This technique relies on the differential solubility of the antibiotic in an aqueous phase versus an immiscible organic solvent. For macrolides, solvents such as chloroform, ethyl acetate (B1210297), and butyl acetate are commonly used. google.com

The selection of the solvent and the pH of the aqueous phase are critical parameters. For many macrolide antibiotics, extraction is most efficient when the pH of the fermentation broth is adjusted to a neutral or slightly alkaline range (pH 6.5-7.5), which ensures the antibiotic is in its less polar, un-ionized form, thereby increasing its partitioning into the organic solvent. google.comresearchgate.net

In the case of the closely related Sporeamicin A, which is produced by the same actinomycete strain, the antibiotic was successfully extracted from the culture filtrate using chloroform. nih.gov This approach is also applicable to other macrolides like tylosin (B1662201) and carbomycin, where chloroform has proven to be an efficient extraction solvent. researchgate.nettyextractor.comtieiextraction.com The process typically involves mixing the fermentation filtrate with the chosen solvent, allowing for the transfer of the antibiotic into the organic phase, followed by separation of the two layers. The resulting organic extract, containing the crude Sporeamicin B, is then concentrated for further purification.

| Macrolide Antibiotic | Extraction Solvent(s) | pH Condition | Reference |

|---|---|---|---|

| Sporeamicin A | Chloroform | Not Specified | nih.gov |

| Carbomycin | Chloroform | 6.5 | researchgate.net |

| Tylosin | Ethyl acetate, Chloroform, Dichloromethane | Not Specified | tyextractor.comtieiextraction.com |

| Erythromycin (B1671065) | Chloroform, Ethyl Acetate | Not Specified | nih.gov |

| Bafilomycins | Ethyl Acetate | 10.0 | scispace.com |

Solid-Phase Extraction and Adsorption Techniques

Solid-phase extraction (SPE) offers an alternative or complementary method to solvent extraction for cleaning up and concentrating macrolide antibiotics from complex matrices. srce.hr SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent (the stationary phase). nih.gov

The process involves several steps:

Conditioning: The SPE cartridge, typically packed with a silica-based sorbent (e.g., C18) or a polymer, is rinsed with a solvent to activate the stationary phase. researchgate.net

Loading: The sample (e.g., fermentation broth) is passed through the cartridge. The target analyte (this compound) and some impurities adsorb to the sorbent. researchgate.net

Washing: A specific solvent is used to rinse the cartridge, selectively removing weakly bound impurities while the analyte of interest remains adsorbed.

Elution: A stronger solvent is passed through the cartridge to desorb and collect the purified, concentrated analyte. researchgate.net

For macrolide antibiotics, reversed-phase sorbents like C18 are commonly used. srce.hr The choice of solvents for washing and elution is critical for achieving high recovery and purity. This technique is advantageous as it uses smaller volumes of organic solvents compared to liquid-liquid extraction and can be highly selective. srce.hrnih.gov

| Sorbent Type | Common Analytes | Elution Solvent Example | Reference |

|---|---|---|---|

| Reversed-Phase (C18, C8) | Azithromycin, Clarithromycin, Tylosin | Methanol (B129727), Acetonitrile | srce.hr |

| Polymeric (e.g., Oasis HLB) | General Macrolides | Methanol | srce.hr |

| Ion Exchange | Basic Antibiotics (e.g., Spiramycin) | Acidic or Basic Buffers | scispace.comdiaion.com |

| Mesoporous Silica (B1680970) (MCM-41) | Erythromycin, Lincomycin | Not Specified | nih.gov |

Chromatographic Purification Strategies

Following initial extraction, the crude this compound extract requires further purification to remove closely related structural analogues and other impurities. This is predominantly achieved using chromatographic techniques.

Column Chromatography (e.g., silica gel, reversed-phase)

Column chromatography is a fundamental purification technique used extensively in the isolation of natural products. column-chromatography.com In this method, the crude extract is loaded onto a column packed with a stationary phase, and a mobile phase (solvent or solvent mixture) is passed through it. Separation occurs as different components travel down the column at different rates based on their affinity for the stationary and mobile phases. teledynelabs.com

Normal-Phase Chromatography: Silica gel is the most common stationary phase for normal-phase chromatography of macrolides. scispace.comcolumn-chromatography.comnih.gov The crude extract is typically applied to a silica gel column, and elution is performed with a gradient of non-polar to more polar solvents. For instance, a gradient system of chloroform and methanol is often effective for separating macrolide components. scispace.comnih.gov Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compound. nih.gov

Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., mixtures of water, acetonitrile, or methanol). core.ac.ukgoogle.com Reversed-phase chromatography is particularly effective for separating macrolide analogues that differ slightly in polarity and is often used in the final stages of purification. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification (preparative HPLC) and purity assessment (analytical HPLC) of this compound. core.ac.uknih.gov It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and speed. thermofisher.com

Purity Assessment: Analytical reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of a this compound sample. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. shodex.commdpi.com The compound is detected as it elutes from the column, most commonly by UV spectrophotometry, as macrolides often possess a chromophore. core.ac.uk The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Preparative Isolation: When high-purity this compound is needed for biological testing or structural analysis, preparative HPLC is employed. lcms.cznih.gov This involves using larger columns and injecting larger quantities of the semi-purified material. The fractions corresponding to the this compound peak are collected, combined, and the solvent is removed to yield the highly purified compound. lcms.cz

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 or C8 silica-based (e.g., 250 x 4.6 mm, 5 µm) | shodex.commdpi.com |

| Mobile Phase | Acetonitrile / Water / Buffer (e.g., Phosphate (B84403), Acetate) | core.ac.ukjpmsonline.com |

| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | jpmsonline.com |

| Temperature | Ambient to elevated (e.g., 35-55 °C) | core.ac.uk |

| Detection | UV (e.g., 210-235 nm) | core.ac.ukjpmsonline.com |

Crystallization and Final Product Refinement

Crystallization is the final step in the purification process, serving to remove residual amorphous impurities and provide this compound as a stable, crystalline solid. google.com This process relies on preparing a supersaturated solution of the purified compound in an appropriate solvent or solvent system and then allowing it to slowly cool or evaporate, causing the compound to precipitate out as ordered crystals. mdpi.com

The choice of solvent is crucial. The ideal solvent is one in which the compound is readily soluble at higher temperatures but sparingly soluble at lower temperatures. google.com For Sporeamicin A, crystallization from ethanolic solutions yielded colorless prisms. nih.gov This suggests that ethanol, or mixtures containing ethanol, would be a suitable starting point for the crystallization of this compound. The formation of a stable crystalline form is beneficial as it often leads to higher purity, improved stability, and easier handling of the final product. google.com

Elucidation of Sporeamicin B Molecular Structure

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques form the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.govnih.govresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical shifts and coupling constants of individual protons and carbons, respectively. This data helps to identify the types of functional groups and the local electronic environment of each nucleus.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. nih.gov Experiments like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For complex molecules, techniques like Total Correlation Spectroscopy (TOCSY) can identify all protons within a spin system, not just those that are directly coupled.

A comprehensive set of these NMR experiments would be required to assemble the planar structure of Sporeamicin B.

Interactive Data Table: Representative NMR Data for Macrolide Antibiotics

| Nucleus | Chemical Shift (ppm) Range | Common Multiplicity | Key Correlations (in 2D NMR) |

| ¹H | 0.8 - 5.5 | s, d, t, q, m | COSY, HSQC, HMBC, NOESY/ROESY |

| ¹³C | 10 - 220 | - | HSQC, HMBC |

Note: This table represents typical data for macrolide antibiotics and is for illustrative purposes. Specific data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. nih.govnih.gov The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic pathways for certain functional groups. Analyzing these fragments helps to confirm the presence of specific substructures and their connectivity, corroborating the data obtained from NMR spectroscopy.

Interactive Data Table: Common Mass Spectrometry Fragmentation Patterns in Macrolides

| Precursor Ion (m/z) | Fragmentation Type | Common Neutral Loss | Resulting Fragment Ion (m/z) |

| [M+H]⁺ | Glycosidic bond cleavage | Sugar moiety | Aglycone fragment |

| [M+H]⁺ | Dehydration | H₂O | [M+H-H₂O]⁺ |

| [M+H]⁺ | Ring cleavage | Various small molecules | Multiple smaller fragments |

Note: This table illustrates common fragmentation behaviors of macrolide antibiotics. Specific fragmentation data for this compound is not available in published literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. mdpi.combu.edudavidcwhite.org For a macrolide antibiotic like this compound, key absorptions would be expected for hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters and/or ketones), and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. researchgate.netni.ac.rsnih.gov The presence of a chromophore, such as conjugated double bonds, will result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. This technique can confirm the presence and extent of conjugation in the macrolide ring or its side chains.

X-ray Crystallography for Absolute Stereochemistry

While spectroscopic methods can define the planar structure and relative stereochemistry, determining the absolute configuration of chiral centers often requires X-ray crystallography. esrf.frnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For molecules with chiral centers, X-ray crystallography can unambiguously determine the absolute stereochemistry, provided a good quality crystal can be grown and, in some cases, a heavy atom is present in the structure to aid in the determination. nih.gov

Advanced Structural Characterization Techniques (e.g., Cryo-Electron Microscopy, Solid-State NMR, Atomic Force Microscopy)

In cases where suitable crystals for X-ray crystallography cannot be obtained, other advanced techniques can provide structural insights.

Cryo-Electron Microscopy (Cryo-EM): While primarily used for large biomolecules, advances in microcrystal electron diffraction (MicroED) have made it a viable option for determining the structures of small molecules from nanocrystals that are too small for conventional X-ray diffraction.

Solid-State NMR: This technique can provide structural information on solid samples, including those that are amorphous or difficult to crystallize. It can yield information on molecular conformation and packing in the solid state.

Atomic Force Microscopy (AFM): High-resolution AFM can, in some cases, visualize the structure of a single molecule, providing direct evidence of its atomic arrangement.

These advanced methods offer powerful alternatives and complementary information for the complete structural elucidation of complex natural products like this compound, particularly when traditional methods face limitations.

Biosynthesis of Sporeamicin B

Identification of Biosynthetic Gene Clusters (BGCs) and Their Organization (by analogy to related macrolides like spiramycin)

The genetic blueprint for the production of macrolide antibiotics like spiramycin (B21755), and by extension Sporeamicin B, is located on a large, contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). psu.edu In Streptomyces ambofaciens, the spiramycin BGC spans over 85 kb and contains a suite of genes responsible for every aspect of the antibiotic's synthesis. psu.eduresearchgate.net

The organization of these clusters is typically conserved and includes:

Polyketide Synthase (PKS) genes: These are the largest and most prominent genes in the cluster, encoding the multi-domain enzymes that assemble the macrolactone ring. psu.edu

Deoxysugar biosynthesis genes: A set of genes dedicated to synthesizing the specific sugar molecules that will be attached to the macrolactone core. researchgate.netnih.gov

Tailoring enzyme genes: Genes encoding enzymes such as glycosyltransferases, P450 monooxygenases, and reductases that modify the macrolactone ring and attach the sugar moieties. nih.govnih.gov

Regulatory genes: Genes that control the timing and level of expression of the entire cluster. nih.govnih.gov

Resistance genes: Genes that encode proteins to protect the producing organism from the antibiotic it synthesizes. psu.edu

By analogy, the this compound BGC is predicted to have a similar size and organization, housing all the necessary enzymatic machinery for its production in Saccharopolyspora. The study of the spiramycin BGC provides a clear model for what to expect in the this compound cluster.

Table 1: Representative Genes in the Spiramycin BGC and Their Putative Functions (Analogous to this compound BGC) (Based on data from the characterized spiramycin cluster in S. ambofaciens)

| Gene(s) | Encoded Protein/Enzyme | Proposed Function in Biosynthesis |

| srmG (I-V) | Type I Polyketide Synthase (PKS) | Assembly of the 16-membered platenolide macrolactone ring. psu.edu |

| srm15, srm20, srm33 | Sugar Biosynthesis Enzymes | Synthesis of the deoxysugars mycaminose (B1220238), forosamine (B98537), and mycarose (B1676882). nih.gov |

| srm5, srm29, srm38 | Glycosyltransferases | Sequential attachment of mycaminose, forosamine, and mycarose to the macrolactone. nih.govnih.gov |

| srm13 | Cytochrome P450 Monooxygenase | Oxidation of the C-19 methyl group to a formyl group. nih.govnih.gov |

| srm26 | Reductase | Reduction of the C-9 keto group to a hydroxyl group. nih.govnih.gov |

| srm22 (srmR), srm40 | Regulatory Proteins | Positive transcriptional activators controlling the expression of the biosynthetic genes. nih.govresearchgate.net |

| srmB | ABC Transporter | Self-resistance by exporting the antibiotic out of the cell. psu.edu |

Enzymology of this compound Biosynthesis

The synthesis of this compound is an enzymatic assembly line, involving a precise sequence of reactions catalyzed by highly specific enzymes.

The backbone of this compound, its macrolactone ring, is assembled by a Type I Polyketide Synthase (PKS). wikipedia.orgnih.gov These are massive, multifunctional enzyme complexes organized into modules. Each module is responsible for one cycle of chain elongation and contains several enzymatic domains. wikipedia.org

The minimal domains for a module include:

Acyltransferase (AT): Selects the correct building block (an "extender unit," typically malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein. nih.gov

Acyl Carrier Protein (ACP): Holds the growing polyketide chain and presents it to the other enzymatic domains.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. wikipedia.org

Additional domains within a module determine the processing of the β-keto group formed during condensation:

Ketoreductase (KR): Reduces the keto group to a hydroxyl group.

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

Enoylreductase (ER): Reduces the double bond to a single bond.

The number and combination of these domains in each module dictate the final structure of the polyketide chain. The PKS for spiramycin biosynthesis, for instance, uses not only common precursors like malonyl-CoA and methylmalonyl-CoA but is also predicted to incorporate less common extender units like ethylmalonyl-CoA and methoxymalonyl-CoA, contributing to its structural complexity. frontiersin.org It is highly probable that the this compound PKS follows a similar modular logic, utilizing a specific sequence of domains and substrates to generate its unique macrolactone core. The final step is catalyzed by a Thioesterase (TE) domain, which cleaves the completed polyketide chain from the PKS and facilitates its cyclization into the macrolactone ring. researchgate.net

Table 2: Domain Organization of a Typical Type I PKS Module

| Domain | Abbreviation | Function |

| Acyltransferase | AT | Selects and loads the appropriate extender unit (e.g., malonyl-CoA). |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a thioester bond. |

| Ketosynthase | KS | Catalyzes the carbon-carbon bond formation for chain extension. |

| Ketoreductase | KR | (Optional) Reduces the β-keto group to a hydroxyl group. |

| Dehydratase | DH | (Optional) Dehydrates the β-hydroxyl group to form a double bond. |

| Enoylreductase | ER | (Optional) Reduces the double bond to a saturated carbon-carbon bond. |

| Thioesterase | TE | (Terminal Domain) Catalyzes the release and cyclization of the final polyketide chain. |

The deoxysugar moieties attached to the macrolactone ring are critical for the biological activity of macrolides. nih.gov The biosynthesis of spiramycin involves the sequential attachment of three different sugars—mycaminose, forosamine, and mycarose—in a precise order. nih.gov This process is catalyzed by a dedicated set of glycosyltransferases (GTs). nih.govmdpi.com

In S. ambofaciens, genetic and biochemical studies have identified three specific GTs responsible for this cascade:

Srm5 (a GT): Attaches the first sugar, mycaminose, to the C-5 hydroxyl group of the macrolactone. nih.gov

Srm29 (a GT): Attaches the second sugar, forosamine, to the C-9 position. nih.gov

Srm38 (a GT): Attaches the final sugar, mycarose, to the 4'-hydroxyl of the mycaminose moiety. nih.gov

Furthermore, the activity of these GTs is sometimes supported by auxiliary proteins. In the spiramycin pathway, two such proteins, Srm6 and Srm28, appear to interact with the GTs to ensure efficient glycosylation. nih.gov Given that this compound also possesses deoxysugar side chains, its biosynthesis is expected to rely on a similar enzymatic system, with specific GTs encoded in its BGC to catalyze the attachment of its characteristic sugar units.

Table 3: Glycosylation Enzymes in Spiramycin Biosynthesis

| Enzyme | Protein Class | Function |

| Srm5 | Glycosyltransferase | Catalyzes the attachment of mycaminose. nih.gov |

| Srm29 | Glycosyltransferase | Catalyzes the attachment of forosamine. nih.gov |

| Srm38 | Glycosyltransferase | Catalyzes the attachment of mycarose. nih.gov |

| Srm6 | Auxiliary Protein | Interacts with Srm5 (mycaminosyltransferase). nih.gov |

| Srm28 | Auxiliary Protein | Interacts with both Srm5 and Srm29 (mycaminosyl- and forosaminyltransferase). nih.gov |

After the macrolactone ring is synthesized by the PKS, it undergoes a series of chemical modifications known as "tailoring reactions." nih.govwikipedia.org These reactions, catalyzed by enzymes encoded within the BGC, are essential for generating the final, biologically active structure. Key tailoring enzymes include cytochrome P450 monooxygenases and reductases.

In the spiramycin pathway, several crucial post-PKS tailoring steps have been identified:

C-9 Keto Reduction: The initial macrolactone, platenolide I, has a keto group at the C-9 position. This group is reduced to a hydroxyl group by the reductase Srm26 . This reduction is a prerequisite for the subsequent attachment of the forosamine sugar at this position. nih.govnih.gov

C-19 Methyl Group Oxidation: The methyl group at C-19 of the macrolactone is oxidized in a two-step process to a formyl group. This reaction is catalyzed by the cytochrome P450 monooxygenase Srm13 . This formyl group is important for the biological activity of spiramycin. nih.govnih.gov

C-3 Hydroxyl Acylation: The three major forms of spiramycin (I, II, and III) differ by the acyl group (acetyl, propionyl, or butyryl) attached to the C-3 hydroxyl group of the macrolactone. This acylation is one of the final steps in the pathway. nih.gov

The biosynthesis of this compound would invariably involve a similar suite of post-PKS tailoring enzymes to modify its own macrolactone core, leading to its final, mature structure.

Genetic Regulation of this compound Biosynthesis (by analogy to spiramycin)

The production of secondary metabolites like this compound is a resource-intensive process for the cell and is therefore tightly regulated at the genetic level. By analogy to spiramycin, the expression of the this compound BGC is likely controlled by a cascade of regulatory proteins. nih.gov

In S. ambofaciens, the regulation of spiramycin biosynthesis is complex and involves at least two pathway-specific positive regulators encoded within the cluster:

Srm22 (also known as SrmR): A transcriptional activator required for the expression of the biosynthetic genes. nih.gov

Srm40: Another essential positive regulator that appears to work in a hierarchical cascade with Srm22. Studies have shown that Srm40 is required for the activating function of Srm22. nih.gov

The expression of these regulatory genes themselves is often timed to coincide with specific growth phases, typically occurring just before the onset of antibiotic production. nih.gov It is highly probable that the this compound gene cluster in Saccharopolyspora contains homologous regulatory genes (e.g., members of the SARP, LAL, or TetR families of regulators commonly found in actinobacteria) that form a similar regulatory network to control its biosynthesis. nih.gov

Metabolic Engineering Strategies for Enhanced Production or Analog Generation

The detailed understanding of macrolide biosynthesis pathways, such as that for spiramycin, opens up numerous possibilities for metabolic engineering. These strategies can be applied to the this compound producer to increase titers or to generate novel, potentially improved, analogs. nih.gov

Key strategies include:

Regulatory Engineering: Overexpression of positive regulatory genes (like the homologs of srm22 and srm40) can lead to enhanced transcription of the entire BGC and thus higher product yields. nih.gov

Precursor Supply Enhancement: The production of polyketides is often limited by the intracellular pools of starter and extender units (e.g., malonyl-CoA, methylmalonyl-CoA). Engineering central carbon metabolism to channel more flux towards these precursors can significantly boost production. For example, overexpressing enzymes like crotonyl-CoA carboxylase/reductase can increase the supply of specific extender units. frontiersin.org

Deletion of Competing Pathways: Producer strains often contain multiple BGCs that compete for the same precursors. Deleting the BGCs for other major secondary metabolites can redirect metabolic resources towards the pathway of interest. In S. ambofaciens, the stambomycin pathway competes with spiramycin for precursors, making its deletion a viable strategy for improving spiramycin yields. frontiersin.org

Combinatorial Biosynthesis: Creating novel macrolide analogs can be achieved by genetically modifying the biosynthetic machinery. This can involve:

Altering the substrate specificity of AT domains in the PKS to incorporate different extender units.

Inactivating specific KR, DH, or ER domains to change the oxidation state at different positions on the macrolactone ring.

Swapping or modifying tailoring enzymes, such as glycosyltransferases or P450s, to alter glycosylation patterns or other modifications. nih.gov

These established metabolic engineering approaches provide a clear roadmap for the rational improvement of this compound production and for the generation of new derivatives with potentially enhanced therapeutic properties.

Chemical Synthesis Approaches for Sporeamicin B and Analogs

Total Synthesis Strategies for Complex Macrolides (General principles applicable to Sporeamicin B)

The total synthesis of complex macrolides like the erythromycins, to which the sporeamicins are related, is a formidable undertaking that has spurred significant advancements in synthetic organic chemistry. researchgate.net These strategies are broadly applicable to the de novo construction of this compound.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a logical approach to designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. egrassbcollege.ac.inbluffton.edu For a complex macrolide like this compound, this process involves identifying key bonds that can be disconnected to break the molecule down into smaller, more manageable fragments.

Key disconnections for a macrolide like this compound would likely target the bonds that can be formed via well-established reactions such as aldol (B89426) additions, allylation/crotylation reactions, or other carbon-carbon bond-forming strategies that allow for a high degree of stereocontrol. researchgate.net The choice of disconnections is guided by the need to create fragments that are synthetically accessible and can be joined together in a high-yielding and stereoselective manner.

Stereocontrolled Fragment Synthesis

The synthesis of the individual fragments identified through retrosynthetic analysis must proceed with precise control over the stereochemistry of multiple chiral centers. Several powerful methods in asymmetric synthesis are employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. beilstein-journals.org The inherent chirality of these starting materials is used to control the stereochemistry of the synthetic intermediates.

Substrate-Controlled Synthesis: In this strategy, existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. For example, chelation-controlled reactions can provide high levels of diastereoselectivity.

Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed, having served its purpose. The Evans' aldol reaction is a classic example of this approach, widely used in the synthesis of polyketide natural products. researchgate.net

Catalyst-Controlled Synthesis: This method relies on the use of a chiral catalyst to induce enantioselectivity or diastereoselectivity in a reaction. Examples include Sharpless asymmetric epoxidation and dihydroxylation, and Noyori asymmetric hydrogenation, which are instrumental in setting up key stereocenters in complex molecule synthesis. researchgate.net

These methods are often used in combination to construct the stereochemically rich fragments required for the total synthesis of complex macrolides.

Macrocyclization Methodologies

The final and often most challenging step in the total synthesis of a macrolide is the macrocyclization, the formation of the large lactone ring from the linear seco-acid precursor. This intramolecular reaction is entropically disfavored, and high dilution conditions are typically required to minimize competing intermolecular side reactions. Several methods have been developed to facilitate this crucial transformation: nih.gov

Macrolactonization: This is the direct intramolecular esterification of a hydroxy acid. Numerous reagents have been developed to activate the carboxylic acid and promote cyclization, such as the Yamaguchi, Shiina, and Mitsunobu conditions. researchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction, utilizing ruthenium or molybdenum catalysts, forms a carbon-carbon double bond to close the ring. cam.ac.ukresearchgate.net It has become a popular and versatile method for the synthesis of a wide range of macrocycles.

Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed in an intramolecular fashion to form the macrocycle. nih.gov For instance, a palladium-catalyzed Suzuki coupling can be used to form a biaryl bond within the macrocycle. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction that can be used for macrocyclization, forming a stable triazole linkage within the macrocyclic ring. nih.govunits.it

The choice of macrocyclization method depends on the specific functional groups present in the linear precursor and the desired ring size and conformation.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, or partial chemical synthesis, starts with a naturally occurring compound that is structurally related to the target molecule. ebi.ac.uk This approach is often more practical and economically viable than total synthesis for producing analogs of complex natural products. ebi.ac.ukmdpi.com

For this compound, a likely starting material for semisynthesis would be a more abundant, related macrolide produced by fermentation, such as erythromycin (B1671065) A or another sporeamicin. ontosight.aibenthamdirect.com Chemical modifications can then be made to the precursor to introduce the specific structural features of this compound or to create novel derivatives. These modifications can include:

Functional group interconversions: Oxidation, reduction, or protection/deprotection of hydroxyl and ketone groups.

Acylation and alkylation: Modification of hydroxyl groups to introduce new side chains. nih.gov

Glycosylation/Deglycosylation: Altering the sugar moieties attached to the macrolide core, as these can significantly impact biological activity. nih.gov

The development of semisynthetic routes allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, aiding in the discovery of compounds with improved therapeutic properties. frontiersin.orgresearchgate.net

Chemoenzymatic Synthesis Leveraging Biosynthetic Enzymes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. scielo.br This approach is particularly powerful for the synthesis of complex natural products and their analogs. google.com

In the context of this compound, key enzymes from its biosynthetic pathway could be harnessed for synthetic purposes. The biosynthesis of macrolides is typically carried out by large, modular enzymes called polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). frontiersin.org These enzymatic assembly lines are responsible for constructing the macrolactone core with precise stereochemical control.

A chemoenzymatic strategy for this compound could involve:

Chemical synthesis of advanced intermediates: Smaller, chemically synthesized fragments could be fed to isolated biosynthetic enzymes or engineered microorganisms.

Enzymatic macrocyclization: A thioesterase domain from the PKS could be used to catalyze the final ring-closing step.

Late-stage functionalization: Tailoring enzymes such as cytochrome P450 monooxygenases, glycosyltransferases, and methyltransferases from the biosynthetic pathway could be used to perform specific modifications on a synthetic or semisynthetic precursor with high regio- and stereoselectivity. nih.gov

This approach offers a sustainable and efficient alternative to purely chemical methods, particularly for reactions that are difficult to achieve with traditional organic chemistry. nih.govumich.edu The use of whole-cell biotransformations with engineered microbes can further simplify the process by performing multiple enzymatic steps in a single pot. nih.gov

Molecular and Cellular Mechanisms of Action of Sporeamicin B

Interaction with Ribosomal Subunits and Protein Synthesis Inhibition (by analogy to macrolides)

The prevailing understanding of Sporeamicin B's mechanism is drawn from extensive research on other macrolide antibiotics, such as spiramycin (B21755) and erythromycin (B1671065). These compounds are known to target the bacterial protein synthesis machinery with high specificity.

Binding Site Specificity (e.g., 50S Ribosomal Subunit)

By analogy with other macrolides, this compound is understood to bind to the large (50S) subunit of the bacterial ribosome. nih.govucsd.eduetsu.edu This interaction is a critical first step in its antibiotic action. The binding is typically characterized by a 1:1 stoichiometry, meaning one molecule of the antibiotic binds to one 50S ribosomal subunit. nih.gov The binding site is located within the nascent peptide exit tunnel (NPET) of the 50S subunit, a channel through which newly synthesized polypeptide chains emerge. researchgate.net This site is primarily composed of segments of the 23S ribosomal RNA (rRNA) and some ribosomal proteins. researchgate.net The affinity of macrolides for the ribosome is influenced by hydrophobic interactions between the macrolactone ring and the rRNA in the tunnel. researchgate.net

Table 1: General Binding Characteristics of Macrolide Antibiotics to Ribosomal Subunits

| Characteristic | Description | Source(s) |

| Target Subunit | 50S ribosomal subunit | nih.govetsu.edu |

| Binding Stoichiometry | 1:1 (Antibiotic:Ribosome) | nih.gov |

| Primary Binding Locus | Nascent Peptide Exit Tunnel (NPET) | researchgate.net |

| Key Interacting Molecule | 23S ribosomal RNA (rRNA) | researchgate.net |

Inhibition of Peptide Bond Formation and Translocation

The binding of macrolides like this compound within the NPET has profound consequences for the process of protein synthesis. While not directly inhibiting the peptidyltransferase center (the site of peptide bond formation), the presence of the antibiotic in the exit tunnel physically obstructs the passage of the growing polypeptide chain. researchgate.net This steric hindrance is believed to be the primary mechanism for the inhibition of protein synthesis elongation. researchgate.net

Furthermore, the binding of macrolides can interfere with the translocation step of elongation. nih.govetsu.edu Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By binding to the ribosome, macrolides can stimulate the premature dissociation of peptidyl-tRNA (the tRNA carrying the growing polypeptide chain) from the ribosome during this translocation step. nih.govnih.gov This action effectively terminates protein synthesis prematurely. nih.gov

Cellular Response to this compound Exposure

The inhibition of protein synthesis by this compound triggers a series of downstream cellular events as the bacterium attempts to respond to this stress.

Polyribosome Breakdown Induction

A significant and rapid cellular response to macrolide exposure is the breakdown of polyribosomes. nih.gov Polyribosomes, or polysomes, are complexes of multiple ribosomes simultaneously translating the same mRNA molecule, which allows for the efficient production of proteins. When protein synthesis is inhibited by a macrolide like spiramycin, this coordinated process is disrupted. nih.gov The ribosomes may "run off" the mRNA without completing the protein, and the antibiotic may block the initiation of new peptide chains, leading to the disaggregation of the polysomes into individual ribosomal subunits and mRNA. nih.gov This breakdown is a direct consequence of the halt in protein synthesis elongation.

Potential Effects on Other Cellular Processes

While the primary target of this compound is the ribosome, the inhibition of protein synthesis can have widespread secondary effects on other cellular processes. The inability to synthesize new proteins would impact virtually all aspects of bacterial physiology, including:

Cell Wall Maintenance and Synthesis: A lack of necessary enzymes and structural proteins could weaken the cell wall, making the bacterium more susceptible to osmotic stress.

Metabolic Pathways: The synthesis of enzymes crucial for various metabolic pathways would be halted, leading to a shutdown of cellular energy production and nutrient assimilation.

DNA Replication and Repair: The production of proteins required for DNA replication and repair mechanisms would be inhibited, preventing cell division and the ability to respond to DNA damage.

It is important to note that specific research detailing these downstream effects for this compound is limited, and these potential consequences are inferred from the known central role of protein synthesis in bacterial viability.

Structure Activity Relationships Sar and Derivative Synthesis

Design and Synthesis of Sporeamicin B Analogs and Derivatives

The design and synthesis of analogs of this compound, a 16-membered macrolide, are guided by knowledge accumulated from decades of research on similar antibiotics like spiramycin (B21755) and erythromycin (B1671065). The primary goals are to improve antibacterial potency, broaden the spectrum of activity, enhance stability, and circumvent resistance mechanisms. ontosight.ai The synthesis of such derivatives involves a combination of fermentation to produce the initial scaffold, followed by targeted chemical and enzymatic modifications. ontosight.ainih.gov

Semi-synthesis and Chemical Modification: The most common approach is the semi-synthesis of derivatives from the natural product. Spiramycin I, which features a hydroxyl group at the C-3 position of the macrolactone ring, is a frequent starting point for chemical modifications. ncats.ioresearchgate.net The hydroxyl groups on the macrolactone ring and the sugar moieties present different levels of reactivity, allowing for selective modifications. For instance, the reactivity of hydroxyl groups in spiramycin I to acylation is generally in the order of C-2' > C-4'' > C-3 > C-3''. google.com This differential reactivity enables the targeted introduction of acyl groups to produce derivatives with altered lipophilicity and activity. google.comnih.govnih.gov

Key synthetic strategies include:

Acylation: Introducing various acyl groups (e.g., acetyl, propionyl, butyryl) at the hydroxyl positions (C-3, C-3'', C-4'') can significantly impact therapeutic efficacy. nih.govnih.gov For example, 3,3'',4''-tri-O-propionylspiramycin I showed a high therapeutic effect. nih.gov

Alkylation and Sulfonylation: Modification of hydroxyl groups, such as the C-4'' position, with alkyl or sulfonyl groups has also been explored to create derivatives with enhanced in vivo performance. nih.gov

Modification of the Aglycone: Advanced strategies involve more complex modifications of the macrolactone ring itself, such as creating bicyclic derivatives through cascade reactions. acs.org

Enzymatic and Biosynthetic Engineering: Modern approaches leverage enzymes and genetic engineering to create novel macrolide structures. The biosynthetic pathway of spiramycin involves several post-polyketide synthase (PKS) tailoring reactions, including oxidations, reductions, and glycosylations, catalyzed by specific enzymes encoded in the srm gene cluster. nih.govnih.govd-nb.info

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that attach sugar moieties to the macrolactone core. nih.gov Modifying these enzymes or introducing GTs from other organisms can lead to the production of hybrid macrolides with different sugar combinations, potentially altering their biological activity. mdpi.com

Enzymatic Acylation: The enzyme 3-O-acyltransferase is responsible for the acylation of the C-3 hydroxyl group in spiramycin biosynthesis. researchgate.net Manipulating this enzyme can control the production of different spiramycin components.

The synthesis of derivatives is often a multi-step process. For example, creating a library of analogs might involve protecting certain functional groups, performing the desired chemical transformation, and then deprotecting the molecule to yield the final compound. mdpi.com

Modulating Macrolactone Ring Substituents for Activity Enhancement

The 16-membered macrolactone ring of spiramycin-type antibiotics, including this compound, offers several positions for chemical modification to enhance antibacterial activity. The primary sites for these modifications are the C-3 hydroxyl group, the C-9 keto group, and the C-19 methyl group (which is part of an aldehyde in some congeners). nih.govnih.gov

C-3 Hydroxyl Group Acylation: Spiramycin is naturally produced as a mixture of spiramycin I (3-OH), II (3-O-acetyl), and III (3-O-propionyl). oup.com The acylation at the C-3 position is a key structural variation. An enzyme, spiramycin I 3-hydroxyl acylase, is responsible for this modification. nih.gov Studies have shown that different acyl groups at this position can modulate the drug's efficacy and pharmacokinetic properties. researchgate.netnih.gov Deletion of the gene for the 3-O-acyltransferase in Streptomyces spiramyceticus results in a strain that produces spiramycin I as the major component. ncats.io

C-9 Keto Group Reduction: The parent macrolactone, platenolide I, possesses a keto group at the C-9 position. nih.govpsu.edu This group is reduced to a hydroxyl group by a specific ketoreductase (Srm26) during biosynthesis. nih.govnih.gov This reduction is a critical step, as the resulting hydroxyl group serves as the attachment point for the forosamine (B98537) sugar moiety. psu.edu The presence of the sugar at C-9 is vital for the antibiotic's interaction with the ribosome. oup.com

C-19 Methyl Group Oxidation: In the spiramycin biosynthetic pathway, the C-19 methyl group of the lactone ring is oxidized to a formyl group (aldehyde). nih.govnih.gov This reaction is catalyzed by a cytochrome P450 enzyme, Srm13. nih.govresearchgate.net This aldehyde group is believed to be important for the biological activity of spiramycins. nih.gov

The following table summarizes key modifications on the spiramycin macrolactone ring and their reported effects, which provide a basis for understanding potential modifications for this compound.

| Modification Site | Modification Type | Enzyme (if applicable) | Effect on Structure/Activity | Reference |

|---|---|---|---|---|

| C-3 Hydroxyl | Acylation (Acetylation, Propionylation) | 3-O-acyltransferase | Modulates therapeutic effect and lipophilicity. Spiramycin II and III are naturally produced. | researchgate.netoup.com |

| C-9 Keto | Reduction to Hydroxyl | Srm26 (Ketoreductase) | Essential for the subsequent attachment of the forosamine sugar moiety. | nih.govnih.gov |

| C-19 Methyl | Oxidation to Formyl | Srm13 (Cytochrome P450) | The resulting aldehyde group is considered important for biological activity. | nih.govnih.gov |

| Multiple -OH groups | Acylation (e.g., at C-3, C-3'', C-4'') | Chemical Synthesis | Derivatives like 3,3'',4''-tri-O-propionylspiramycin I show superior therapeutic effects compared to the parent compound. | nih.gov |

Role of Sugar Moieties in Biological Activity

The sugar moieties attached to the macrolactone core are essential for the biological activity of macrolide antibiotics. plos.orgasm.org Spiramycins, and by extension this compound, are glycosides, meaning they have sugar components linked to a non-sugar aglycone. oup.com These sugars are not merely passive additions; they play a direct role in the mechanism of action and influence the drug's pharmacokinetic properties.

Spiramycin contains three deoxy-sugars: mycaminose (B1220238), forosamine, and mycarose (B1676882). oup.comasm.org

Mycaminose: This is the first sugar attached to the C-5 position of the platenolide aglycone. asm.org

Forosamine: This amino sugar is attached to the C-9 position. Its presence is critical and differentiates spiramycin from many other 16-membered macrolides. oup.com

Mycarose: This neutral sugar is attached to the C-4' hydroxyl group of the mycaminose moiety. asm.org

The sugars are crucial for several reasons:

Ribosomal Binding: Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. psu.edupharmaceutical-journal.com The sugar moieties are directly involved in making specific contacts with the 23S rRNA, which stabilizes the binding of the antibiotic in the ribosomal exit tunnel. plos.orgasm.org

Biological Activity: Glycosylation is generally essential for the antibacterial activity of macrolides. plos.orgasm.org Removal of the mycarose sugar from spiramycin, for example, results in neospiramycin, which has significantly reduced antibacterial activity. researchgate.net This highlights the importance of the complete trisaccharide chain for optimal potency.

Pharmacokinetics: The hydrophilic nature of sugar residues can improve the water solubility of the parent aglycone, which affects the drug's distribution and elimination in the body. oup.com However, excessive glycosylation can sometimes have a negative effect on activity. oup.com

The attachment of these sugars during biosynthesis is a highly regulated process catalyzed by three specific glycosyltransferases (Srm5, Srm29, and Srm38), which act in a specific sequence. nih.govasm.org The study of these enzymes and the modification or replacement of the natural sugars is a key strategy in the generation of novel macrolide analogs with potentially improved properties. mdpi.complos.orgmdpi.com

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug design, allowing for the rationalization of structure-activity relationships and the prioritization of synthetic targets. pnas.orgresearchgate.net For macrolide antibiotics like this compound, methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide profound insights into how these molecules function at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For macrolides, QSAR studies can identify key physicochemical properties (descriptors) that correlate with antibacterial potency. These descriptors can include electronic properties, steric factors, and hydrophobicity.

A QSAR study on macrolides active against E. coli identified the electron-ion interaction potential as a key descriptor for predicting activity against Gram-negative bacteria. mdpi.com Such models can guide the design of new derivatives by predicting their activity before they are synthesized, saving significant time and resources.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the bacterial ribosome) to form a stable complex. mdpi.commdpi.com

Binding Site Analysis: Docking studies of macrolides into the 50S ribosomal subunit reveal the precise interactions between the antibiotic and the rRNA and ribosomal proteins. mdpi.com These studies have confirmed that macrolides bind in the polypeptide exit tunnel and that the sugar moieties make critical hydrogen bonds and van der Waals contacts with nucleotides like A2058 and A2059 of the 23S rRNA. pharmaceutical-journal.commdpi.com

Rational Design: By visualizing these interactions, chemists can rationally design modifications to the macrolide structure to enhance binding affinity. For example, docking can show how a modification to the macrolactone ring or a sugar moiety might create a new favorable interaction or avoid a steric clash, leading to improved potency. pnas.org

Understanding Resistance: Docking can also be used to understand resistance mechanisms. For instance, it can model how a methylation of the ribosome (a common resistance mechanism) prevents the macrolide from binding effectively, thereby guiding the design of new drugs that can overcome this resistance. nih.gov

Together, QSAR and molecular docking form a powerful computational strategy for the discovery and optimization of new macrolide antibiotics, providing a predictive framework to complement experimental synthesis and testing. pnas.org

In Vitro Biological Activities of Sporeamicin B and Its Derivatives

In Vitro Spectrum of Antimicrobial Activity

Sporeamicin B is a 16-membered macrolide antibiotic derived from Spiramycin (B21755). researchgate.net While detailed minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial pathogens is not extensively documented in publicly available literature, its antimicrobial profile can be inferred from its parent compound, Spiramycin, and related derivatives.

Sixteen-membered macrolides, as a class, are primarily active against Gram-positive bacteria and a limited selection of Gram-negative organisms. nih.govsci-hub.seresearchgate.net Spiramycin is known to be a primarily bacteriostatic agent effective against Gram-positive cocci and rods, Gram-negative cocci, as well as Legionellae, mycoplasmas, and chlamydiae. drugbank.comwikipedia.org Organisms that are typically resistant include Enterobacteria and Pseudomonas species. drugbank.comwikipedia.org Compared to the 14-membered macrolide erythromycin (B1671065), spiramycin can be 5 to 20 times less effective on a weight-for-weight basis in vitro; however, this is often compensated for by its high affinity for tissues, where it reaches significantly higher concentrations than in serum. wikipedia.org

Recent research into novel acylated derivatives of Spiramycin I provides insight into how modifications can enhance antibacterial activity. These studies show that certain derivatives possess improved potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The in vitro activities of these new derivatives against selected Gram-positive strains are presented below.

| Compound | S. aureus (ATCC 29213) MIC (μg/mL) | S. aureus MRSA (ATCC 43300) MIC (μg/mL) | S. epidermidis (ATCC 12228) MIC (μg/mL) | B. subtilis (ATCC 6633) MIC (μg/mL) |

|---|---|---|---|---|

| Spiramycin I | 1 | 1 | 0.5 | 0.25 |

| Spiramycin Derivative 16 | 0.25 | 0.25 | 0.125 | 0.06 |

| Linezolid (Control) | 1 | 1 | 0.5 | 0.5 |

Data sourced from a study on novel spiramycin-acylated derivatives. rsc.org The study demonstrated that modification at the 4''-OH group of Spiramycin I could enhance antibacterial activity, with compound 16 being the most effective, showing potency comparable to or greater than the control antibiotic, Linezolid. rsc.org

Mechanisms of Antimicrobial Resistance to this compound (by analogy to macrolides)

Bacteria can develop resistance to macrolide antibiotics like this compound through several primary mechanisms. These include modification of the antibiotic's target site, active removal of the drug from the cell, and enzymatic breakdown of the antibiotic. wikipedia.org

The most common mechanism of acquired resistance to macrolides involves the modification of the antibiotic's target, the bacterial ribosome. drugbank.com This is typically mediated by enzymes known as erythromycin ribosome methylases (encoded by erm genes), which add one or two methyl groups to a specific adenine (B156593) residue (A2058) within the 23S rRNA of the 50S ribosomal subunit. frontiersin.org This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a cross-resistance pattern known as the MLSB phenotype. frontiersin.org

The expression of this resistance can be either constitutive, where the methylase enzyme is always produced, or inducible, where its production is triggered only in the presence of a macrolide inducer. researchgate.net Strains with constitutive resistance are resistant to all MLSB antibiotics, while those with inducible resistance may appear susceptible to lincosamides (like clindamycin) in vitro unless a macrolide is also present to induce the resistance mechanism. researchgate.net

Another significant resistance strategy is the active efflux of the antibiotic from the bacterial cell, which prevents the drug from reaching a sufficient intracellular concentration to inhibit protein synthesis. wikipedia.org This is carried out by transport proteins, known as efflux pumps, located in the bacterial membrane.

Several families of efflux pumps are associated with macrolide resistance:

ATP-binding cassette (ABC) transporters: These pumps use the energy from ATP hydrolysis to expel drugs. The MsrA pump in Staphylococcus species is a well-known example that confers resistance to 14- and 15-membered macrolides and type B streptogramins. nih.gov

Major Facilitator Superfamily (MFS): These pumps utilize the proton motive force to transport substrates. The Mef (macrolide efflux) proteins, such as MefA and MefE found in Streptococcus species, are classic examples that confer resistance primarily to 14- and 15-membered macrolides. wikipedia.orgrsc.org

Resistance-Nodulation-Division (RND) family: This family of pumps is particularly important in Gram-negative bacteria, contributing to their intrinsic resistance to hydrophobic compounds like macrolides. wikipedia.org

A less common but still relevant mechanism is the enzymatic inactivation of the macrolide molecule itself. researchgate.net Bacteria can acquire genes that produce enzymes capable of chemically modifying the antibiotic, rendering it inactive. Examples include:

Esterases: Encoded by ere genes, these enzymes hydrolyze the macrolide's lactone ring, destroying its antibacterial activity. researchgate.net

Phosphotransferases: These enzymes add a phosphate (B84403) group to the macrolide, which also inactivates the drug. researchgate.net

This mechanism typically confers resistance only to specific macrolides (e.g., 14- and 15-membered rings) and not to unrelated antibiotics like lincosamides. researchgate.net

Other Emerging In Vitro Biological Activities

Beyond its antibacterial properties, research into the parent compound Spiramycin and its derivatives suggests other potential therapeutic applications for 16-membered macrolides like this compound.

Antiparasitic Activity: Spiramycin is well-established as an antiparasitic agent, notably used in the treatment of toxoplasmosis caused by Toxoplasma gondii. wikipedia.orgmedchemexpress.com It has a demonstrated inhibitory effect on the parasite, which is clinically utilized to help prevent congenital transmission during pregnancy. nih.gov Studies in murine models have also shown that Spiramycin can significantly reduce the parasite burden in the brain during chronic toxoplasmosis. researchgate.net Additionally, research has highlighted the antimalarial potential of other 16-membered macrolides, such as tylosin (B1662201) A and derivatives of desmycosin (tylosin B), suggesting this may be a class-wide effect. nih.govresearchgate.net

Anticancer Activity: While Spiramycin itself has demonstrated only weak anticancer effects, recent studies have shown that novel acylated derivatives of Spiramycin possess significant anti-proliferative activity against various human cancer cell lines, including gastric (HGC-27), colon (HT-29, HCT-116), and cervical (HeLa) cancer cells. rsc.orgnih.gov One derivative, in particular, showed potent activity against HGC-27 cells with an IC50 value of 0.19 µM by inducing cell cycle arrest and apoptosis. rsc.orgnih.gov Notably, this compound has been mentioned in the literature as having potential antifungal and anticancer activity, supporting the exploration of this compound and its analogues for oncology applications. researchgate.net

Anti-obesity Effects: Research has also uncovered potential metabolic effects for this class of compounds. Studies using the parent macrolide, Spiramycin, have shown that it can effectively attenuate high-fat diet-induced obesity and related conditions like hepatic steatosis in animal models. The proposed mechanism involves the inhibition of adipogenesis, the process by which fat cells are formed. mdpi.com

Future Research Directions and Unexplored Avenues for Sporeamicin B

Advanced Biosynthetic Pathway Elucidation and Engineering for Novel Congeners

The biosynthesis of spiramycins in Streptomyces ambofaciens involves a complex assembly line of polyketide synthases (PKS) and tailoring enzymes. researchgate.netnih.govresearchgate.net While the general pathway is understood, a more detailed molecular and enzymatic-level elucidation of the specific acetylation step that yields Sporeamicin B (Acetylspiramycin) is a promising area for future research. Understanding the specific acetyltransferase involved and its substrate flexibility could open the door to biosynthetic engineering.

Future research should focus on:

Identifying and characterizing the specific acetyltransferase responsible for the conversion of spiramycin (B21755) to this compound.

Utilizing combinatorial biosynthesis by introducing genes from other macrolide pathways to create novel this compound congeners with altered sugar moieties or hydroxylation patterns. nih.gov

Employing mutasynthesis approaches to introduce novel starter or extender units into the polyketide backbone, leading to structurally diverse analogs. nih.gov

These efforts could lead to the generation of a library of novel this compound derivatives with potentially improved pharmacological properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

De Novo Design and Synthesis of this compound Analogs with Targeted Activities

Beyond biosynthetic approaches, the de novo chemical synthesis of this compound analogs offers a powerful strategy for creating compounds with precisely tailored activities. nih.govnih.govresearchgate.net The synthesis of various spiramycin derivatives has already demonstrated the potential to enhance antibacterial and even anticancer activities. nih.govconsensus.app

Future synthetic strategies could include:

Structure-based drug design leveraging high-resolution structural data of the bacterial ribosome in complex with this compound to design analogs with enhanced binding affinity.

Modification of the lactone ring to improve its pharmacokinetic properties or introduce novel functionalities.

Synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores to create dual-action agents.

A systematic exploration of the structure-activity relationships of these synthetic analogs will be crucial for identifying candidates with superior therapeutic potential.

High-Throughput Screening and Phenotypic Profiling for New Biological Functions

High-throughput screening (HTS) methodologies provide a rapid and efficient means of exploring the broader biological potential of this compound beyond its known antibacterial effects. drugtargetreview.comdrugtargetreview.comnih.govnih.govjfda-online.comnih.gov The complex structure of macrolides suggests they may interact with multiple cellular targets, leading to a range of biological activities.

Future screening efforts should encompass:

Screening against diverse microbial panels , including multidrug-resistant bacteria, fungi, and parasites, to identify new antimicrobial applications. nih.gov

Phenotypic screening using high-content imaging to identify effects on eukaryotic cells, which could reveal potential anticancer, anti-inflammatory, or immunomodulatory activities. researchgate.net

Assessing activity against bacterial biofilms , a critical factor in many chronic infections that are often recalcitrant to conventional antibiotic therapy. mdpi.com

The discovery of novel biological functions for this compound could significantly expand its therapeutic utility.

Mechanistic Investigations at Atomic and Molecular Levels

A detailed understanding of the molecular interactions between this compound and its target, the bacterial ribosome, is fundamental for rational drug design. patsnap.comtoku-e.comnih.govnih.gove-lactancia.orgmedicoverhospitals.in While it is known that spiramycins bind to the 50S ribosomal subunit and inhibit protein synthesis, a high-resolution crystal structure of this compound bound to the ribosome is currently lacking. patsnap.comnih.gov

Future mechanistic studies should aim to:

Determine the crystal structure of the this compound-ribosome complex to visualize the precise binding interactions at an atomic level.

Utilize advanced spectroscopic techniques , such as NMR and mass spectrometry, to probe the conformational changes induced in both the drug and the ribosome upon binding.

Investigate the molecular basis of resistance to this compound to inform the design of next-generation analogs that can evade these mechanisms.

These fundamental studies will provide invaluable insights for the development of more effective and resilient macrolide antibiotics.

Exploration of Synergistic Effects with Other Therapeutic Agents

The combination of antibiotics can offer several advantages, including increased efficacy, a broader spectrum of activity, and the suppression of resistance development. nih.gov The potential for synergistic interactions between this compound and other therapeutic agents is a largely unexplored but highly promising area of research. Studies have already shown synergy between spiramycin and other antimicrobials like metronidazole. nih.gov

Future investigations should focus on:

Systematic screening of this compound in combination with other antibiotics , targeting different cellular pathways, to identify synergistic pairings against clinically relevant pathogens.

Exploring combinations with non-antibiotic drugs , such as efflux pump inhibitors or agents that disrupt bacterial virulence, to enhance the efficacy of this compound. mdpi.com

Investigating the potential for synergy with anticancer drugs , should this compound be found to possess antiproliferative activity.

The identification of effective combination therapies could provide new treatment options for challenging infections and potentially reduce the selective pressure for antibiotic resistance.

Q & A

Q. Table 1. Key Parameters for this compound Characterization

Q. Table 2. Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.